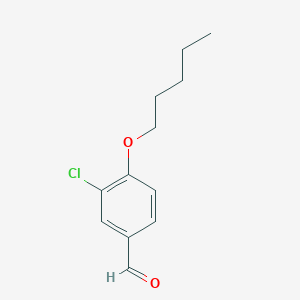
3-Chloro-4-(pentyloxy)benzaldehyde
Cat. No. B7872837
M. Wt: 226.70 g/mol
InChI Key: ZRMWFOVUZHUEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09181182B2
Procedure details


When the 1-bromopentane and 3-chloro-4-hydroxybenzaldehyde was substituted for 1-bromopropane and 4-hydroxybenzaldehyde in Example 50 Step A the identical process afforded the title compound in 96% yield, as light yellow oil. 1H-NMR (CDCl3) 0.9 (tr, 3H, J=7.05 Hz); 1.34-1.39 (m, 4H); 1.41-1.45 (m, 2H); 4.07 (tr, 2H, J=3.66 Hz); 6.97 (d, 1H, J=8.49 Hz); 7.7 (dd, 1H, J=2.01, 8.46 Hz); 7.85 (d, 1H, J=2.04 Hz); 9.81 (s, 1H).




Name
Yield
96%
Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[Cl:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[OH:16])[CH:11]=[O:12].BrCCC.OC1C=CC(C=O)=CC=1>>[Cl:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[O:16][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH:11]=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=O)C=CC1O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=O)C=CC1OCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
